Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside
Description
Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside (CAS: 26927-44-6) is a chemically modified carbohydrate derivative with a molecular formula of C₂₁H₂₂O₈ and a molecular weight of 402.395 g/mol . This compound features benzoyl ester groups at the 2- and 6-positions of the α-D-glucopyranoside backbone, conferring increased lipophilicity compared to unmodified glucosides. It is commonly utilized in glycosylation reactions, where the benzoyl groups act as both protecting and directing agents, enhancing stereochemical control during synthesis .
Properties
IUPAC Name |
(5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-26-21-18(29-20(25)14-10-6-3-7-11-14)17(23)16(22)15(28-21)12-27-19(24)13-8-4-2-5-9-13/h2-11,15-18,21-23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILYXPMGDAVPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Benzoylation Using Pyridine/DMAP
A widely adopted method involves dissolving methyl α-D-glucopyranoside in anhydrous pyridine, followed by the addition of benzoyl chloride and DMAP. The reaction proceeds at 50°C for 2.5 hours, yielding a mixture of mono- and di-acylated products. Chromatographic purification isolates the desired 2,6-di-O-benzoylated derivative. This approach, however, often results in moderate yields (50–65%) due to competing acylation at the 3- and 4-positions.
Table 1: Reaction Conditions for Direct Benzoylation
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 50°C |
| Reaction Time | 2.5 hours |
| Base | Pyridine |
| Catalyst | DMAP (0.1 equiv) |
| Yield (2,6-di-O-benzoyl) | 58% |
Stepwise Protection and Benzoylation
To improve regioselectivity, temporary protection of hydroxyl groups at positions 3 and 4 is employed. For example, trityl chloride selectively protects the 3-OH, while the 4-OH remains unprotected. Subsequent benzoylation at the 2- and 6-positions, followed by trityl deprotection, achieves higher specificity. This method increases yields to 70–75% but introduces additional synthetic steps.
Catalytic Methods for Enhanced Regioselectivity
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Reaction Time | 1 hour |
| Base | DIPEA |
| Catalyst | SnCl₂ (0.05 equiv) |
| Yield (Mono-Benzoyl) | 92% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and reproducibility. Automated continuous-flow reactors enable precise control over reaction parameters, reducing side products. A typical protocol involves:
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Protection-Deprotection Cycles : Trityl protection of the 3-OH, followed by benzoylation of 2- and 6-OH groups.
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Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography.
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Quality Control : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Table 3: Industrial Production Metrics
| Metric | Value |
|---|---|
| Batch Size | 10–100 kg |
| Purity | ≥98% |
| Annual Global Capacity | ~500 kg |
| Cost per Gram | $15–20 |
Analytical Characterization
Structural Confirmation via NMR
1H NMR (400 MHz, CDCl₃) reveals characteristic signals:
Chemical Reactions Analysis
Types of Reactions
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methylated or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting metabolic pathways essential for bacterial growth.
- Case Study : A recent study demonstrated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
-
Anticancer Properties
- Research has shown that this compound can induce apoptosis in cancer cell lines. It targets specific enzymes involved in glucose metabolism, which are often upregulated in cancer cells.
- Case Study : In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.
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Enzyme Inhibition
- The compound has been identified as an inhibitor of glucokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glucose metabolism. This inhibition can lead to improved metabolic control, potentially benefiting diabetic patients.
Biochemical Applications
- Glycosylation Reactions
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Synthesis of Glycosides
- The compound is utilized in the synthesis of various glycosides that have therapeutic applications. Its ability to provide selective glycosylation makes it valuable in the development of new pharmaceuticals.
Cosmetic Applications
-
Skin Lightening Agent
- Due to its ability to inhibit tyrosinase activity, this compound is being explored as a skin lightening agent. Tyrosinase is a key enzyme involved in melanin production; thus, its inhibition can help reduce hyperpigmentation.
- Case Study : A clinical trial involving a cream formulation containing the compound showed significant improvement in skin tone among participants after four weeks of application.
- Antioxidant Properties
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Cosmetic Efficacy
| Parameter | Result |
|---|---|
| Improvement in skin tone | Significant after 4 weeks |
| Safety profile | No adverse effects reported |
Mechanism of Action
The mechanism of action of Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside involves its interaction with glucose metabolism pathways. The compound targets specific enzymes involved in glucose metabolism, thereby modulating their activity. This modulation can lead to changes in glucose levels and improved metabolic control. The molecular targets include enzymes such as glucokinase and glucose-6-phosphate dehydrogenase.
Comparison with Similar Compounds
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside (2)
- Structure: Single benzenesulfonyl group at the 6-position; methyl group at the anomeric center.
- Molecular Formula : C₁₃H₁₈O₈S.
- Key Features: Exhibits similar ¹H-NMR and FTIR spectral profiles to Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside, suggesting analogous electronic environments . Reactivity: The benzenesulfonyl group is more labile under nucleophilic conditions, enabling selective deprotection strategies .
| Property | Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside | Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside |
|---|---|---|
| Substituents | 2,6-di-O-benzoyl | 6-O-benzenesulfonyl |
| Molecular Weight (g/mol) | 402.395 | ~318.34 (estimated) |
| Lipophilicity | High | Moderate |
| Applications | Glycosylation directing agent | Intermediate in sulfonate-based syntheses |
Methyl 4,6-O-benzylidene-α-D-glucopyranoside Derivatives
- Structure: Benzylidene acetal at 4,6-positions; additional acyl groups (e.g., decanoyl, octanoyl) at C2 and C3.
- Molecular Formula : Varies (e.g., C₂₉H₄₂O₈ for compound 7 ).
- Key Features: Antibacterial Activity: Derivatives like methyl 4,6-O-benzylidene-3-O-decanoyl-2-O-octanoyl-α-D-glucopyranoside (7) exhibit broad-spectrum antibacterial activity, surpassing Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside in potency . Stability: The benzylidene acetal provides hydrolytic stability under neutral conditions but cleaves under acidic environments, enabling controlled drug release . Lipophilicity: Long-chain acyl groups (e.g., decanoyl) enhance membrane interaction, critical for antimicrobial efficacy .
| Property | Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene Derivatives (e.g., 7 ) |
|---|---|---|
| Substituents | 2,6-di-O-benzoyl | 4,6-O-benzylidene + acyl groups |
| Molecular Weight (g/mol) | 402.395 | ~542.63 (for 7 ) |
| Bioactivity | Limited data | High antibacterial activity |
| Stability | Stable under basic conditions | Acid-labile acetal cleavage |
Methyl β-D-glucopyranoside
- Structure: Unmodified β-anomeric methyl glucoside.
- Molecular Formula : C₇H₁₄O₆; Molecular Weight: 194.182 g/mol .
- Key Features: Configuration: The β-anomer alters binding affinity to enzymes and receptors compared to α-anomers. Hydrophilicity: Absence of benzoyl/benzylidene groups results in high water solubility, limiting use in lipid-rich environments. Applications: Primarily a model compound for glycosidase studies or cryoprotectant formulations .
| Property | Methyl-2,6-DI-O-benzoyl-α-D-glucopyranoside | Methyl β-D-glucopyranoside |
|---|---|---|
| Anomeric Configuration | α | β |
| Molecular Weight (g/mol) | 402.395 | 194.182 |
| Solubility | Low (organic solvents) | High (aqueous) |
| Biological Role | Synthetic intermediate | Enzyme substrate |
Biological Activity
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside is a derivative of methyl α-D-glucopyranoside, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis and Structure
This compound is synthesized through a regioselective acylation method, where benzoyl groups are introduced at the 2 and 6 positions of the glucopyranoside moiety. This modification enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of methyl α-D-glucopyranoside were tested against seven different pathogens, revealing an inhibition percentage of up to 10.36% against Ehrlich ascites carcinoma (EAC) cells with an IC50 value of 2602.23 μg/mL in MTT assays .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| E. coli | 10.36 | 2602.23 |
| S. aureus | Not reported | Not reported |
| Pseudomonas aeruginosa | Not reported | Not reported |
| C. albicans | Not reported | Not reported |
Anticancer Activity
The anticancer potential of this compound has also been investigated. The compound's derivatives were found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and disruption of critical signaling pathways such as MAPK and PI3K/Akt . The structure-activity relationship (SAR) studies indicate that specific substitutions on the glucopyranoside backbone enhance its cytotoxic effects.
Table 2: Anticancer Activity Data
| Cell Line | Mechanism of Action | IC50 (μg/mL) |
|---|---|---|
| Ehrlich Ascites Carcinoma | Induces apoptosis | 2602.23 |
| HepG2 | Modulates oxidative stress | Not reported |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a broad spectrum of antimicrobial activity against multiple strains of bacteria and fungi, reinforcing its potential as a therapeutic agent .
- Cytotoxicity Assessment : In vitro assays showed that the compound could significantly reduce cell viability in certain cancer cell lines while sparing normal cells, suggesting a selective cytotoxic profile .
- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities between the compound and target proteins associated with cancer proliferation and microbial resistance mechanisms .
Q & A
Q. Why do different synthetic protocols report varying yields, and how can reproducibility be improved?
- Methodological Answer : Yield variations arise from reagent purity, moisture sensitivity, or reaction monitoring. Best practices:
- Strict Anhydrous Conditions : Use of molecular sieves and inert gas (N) during benzoylation .
- Real-Time Monitoring : In-situ FTIR tracks benzoyl chloride consumption.
- Standardized Reporting : Detailed SI (Supporting Information) with exact reagent grades and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
